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molecular formula C11H7N B7769090 1-Naphthonitrile CAS No. 25551-35-3

1-Naphthonitrile

Cat. No. B7769090
M. Wt: 153.18 g/mol
InChI Key: YJMNOKOLADGBKA-UHFFFAOYSA-N
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Patent
US04008264

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are introduced into 0.3 l of 98% hydrofluoric acid, 42 g of naphthalene (0.33 mol) are added and the mixture is agitated for 2 days at room temperature. After work-up, 54 g of crude α-thionaphthoic acid amide (0.32 mol) having a melting point of 119° C are obtained. A sample recrystallized from xylene has a melting point of 122° - 125° C. By alkaline splitting of the product, pure α-naphthonitrile may be obtained.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-][C:2]#[N:3].[K+].F.[CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1>>[C:14]1([C:2]#[N:3])[C:15]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
0.3 L
Type
reactant
Smiles
F
Name
Quantity
42 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is agitated for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from xylene

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04008264

Procedure details

At a temperature and in the manner as described in Example 1, 39 g of potassium thiocyanate (0.4 mol) are introduced into 0.3 l of 98% hydrofluoric acid, 42 g of naphthalene (0.33 mol) are added and the mixture is agitated for 2 days at room temperature. After work-up, 54 g of crude α-thionaphthoic acid amide (0.32 mol) having a melting point of 119° C are obtained. A sample recrystallized from xylene has a melting point of 122° - 125° C. By alkaline splitting of the product, pure α-naphthonitrile may be obtained.
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-][C:2]#[N:3].[K+].F.[CH:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1>>[C:14]1([C:2]#[N:3])[C:15]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
39 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Two
Name
Quantity
0.3 L
Type
reactant
Smiles
F
Name
Quantity
42 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
α-thionaphthoic acid amide
Quantity
54 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is agitated for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from xylene

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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